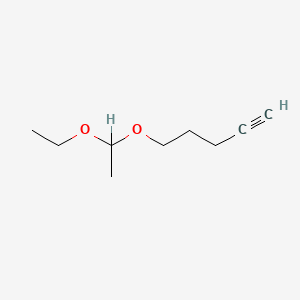

5-(1-Ethoxyethoxy)pent-1-yne

Description

Structure

3D Structure

Properties

CAS No. |

144271-37-4 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

5-(1-ethoxyethoxy)pent-1-yne |

InChI |

InChI=1S/C9H16O2/c1-4-6-7-8-11-9(3)10-5-2/h1,9H,5-8H2,2-3H3 |

InChI Key |

NLFPIKUDKBJDMY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C)OCCCC#C |

Origin of Product |

United States |

Synthetic Methodologies for 5 1 Ethoxyethoxy Pent 1 Yne and Analogues

Retrosynthetic Analysis for 5-(1-Ethoxyethoxy)pent-1-yne (B13763425)

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. slideshare.net The process involves breaking down the target molecule into simpler precursor structures, known as synthons, which in turn correspond to commercially available or easily synthesized reagents. slideshare.netox.ac.uk

For the target molecule, this compound, the analysis begins by identifying the key functional groups: a terminal alkyne and a 1-ethoxyethyl (EE) ether. These groups present logical points for disconnection.

The terminal alkyne is a versatile functional group in organic synthesis. researchgate.net A primary disconnection strategy for a terminal alkyne involves cleaving the carbon-carbon single bond adjacent to the triple bond. kccollege.ac.in This approach is based on the acidity of the terminal alkyne's C-H bond (pKa ≈ 25), which allows for deprotonation to form a nucleophilic acetylide anion. masterorganicchemistry.comlibretexts.org This acetylide can then be reacted with an electrophile, such as an alkyl halide, to form the desired carbon chain. masterorganicchemistry.comutexas.edu

Another powerful strategy is Functional Group Interconversion (FGI), where the alkyne is envisioned as arising from a different functional group. numberanalytics.com For instance, a terminal alkyne can be formed from an aldehyde via one-carbon homologation, a process that adds one carbon atom. rsc.orgnih.govchem-station.com

The key disconnection approaches for the alkyne in this compound are summarized below:

| Disconnection Strategy | Synthon 1 | Synthon 2 | Synthetic Equivalent |

| C-C Bond Cleavage | Acetylide Anion | 3-(1-Ethoxyethoxy)propyl Cation | Acetylene (B1199291), 3-(1-Ethoxyethoxy)propyl halide |

| FGI (from Aldehyde) | 4-(1-Ethoxyethoxy)butanal | - | 4-(1-Ethoxyethoxy)butanal |

The 1-ethoxyethyl (EE) group is an acetal (B89532) commonly used as a protecting group for alcohols. vmou.ac.in It is stable under basic and nucleophilic conditions but is readily cleaved under mild acidic conditions. vmou.ac.in The disconnection of the EE ether involves breaking the C-O bond of the acetal linkage.

This disconnection reveals the precursor alcohol, pent-4-yn-1-ol. The other synthon corresponds to ethyl vinyl ether, which is the reagent used to install the protecting group. asianpubs.org

Retrosynthetic Scheme for this compound:

Forward Synthesis Strategies for this compound

Based on the retrosynthetic analysis, a logical forward synthesis involves first preparing the key intermediate, pent-4-yn-1-ol, and then protecting the hydroxyl group with an EE ether.

Pent-4-yn-1-ol is a valuable building block characterized by the presence of both a terminal alkyne and a primary alcohol. ontosight.ai Several methods have been reported for its synthesis. A high-yield preparation involves the reaction of tetrahydrofurfuryl chloride with a strong base like n-butyllithium (n-BuLi) or sodium amide (NaNH₂). thieme-connect.comresearchgate.netorgsyn.orgx-mol.com This reaction proceeds via a ring-opening fragmentation mechanism.

Another route involves the alkylation of the sodium salt of propargyl alcohol with ethylene (B1197577) oxide, although this can be less direct. The reduction of ethyl 4-pentynoate with a reducing agent like lithium aluminum hydride is also a viable, though multi-step, approach. orgsyn.org

Table of Synthetic Routes to Pent-4-yn-1-ol:

| Starting Material | Reagents | Yield | Reference |

| Tetrahydrofurfuryl chloride | n-BuLi, t-BuOMe | High | thieme-connect.comx-mol.com |

| Tetrahydrofurfuryl chloride | NaNH₂, liquid NH₃ | 75-85% | orgsyn.org |

Once pent-4-yn-1-ol is obtained, the hydroxyl group can be protected as a 1-ethoxyethyl ether. This is typically achieved by reacting the alcohol with ethyl vinyl ether in the presence of a catalytic amount of acid, such as p-toluenesulfonic acid (p-TsOH). asianpubs.org

Elimination Reactions: A common method for synthesizing alkynes is through the double dehydrohalogenation of a vicinal or geminal dihalide. libretexts.orgutexas.edu This requires two equivalents of a strong base, such as sodium amide (NaNH₂), to effect two successive E2 eliminations. libretexts.org

Corey-Fuchs Reaction: This method provides a reliable way to convert an aldehyde into a terminal alkyne with a one-carbon homologation. chem-station.comorganic-chemistry.org The aldehyde is first treated with carbon tetrabromide and triphenylphosphine (B44618) to generate a 1,1-dibromoalkene. rsc.org Subsequent treatment with two equivalents of a strong base, like n-butyllithium, results in elimination and metal-halogen exchange to form a lithium acetylide, which upon aqueous workup yields the terminal alkyne. chem-station.comorganic-chemistry.org

The construction of more complex alkynes often relies on carbon-carbon bond-forming reactions to extend a carbon chain. tcichemicals.com The most fundamental strategy for alkyne chain elongation is the alkylation of acetylene or a smaller terminal alkyne. masterorganicchemistry.com

This process involves two key steps:

Deprotonation: The terminal alkyne is treated with a strong base (e.g., NaNH₂, n-BuLi) to form a highly nucleophilic acetylide anion. libretexts.orgutexas.edu

Alkylation: The acetylide anion is then reacted with a suitable electrophile, typically a primary alkyl halide, in an SN2 reaction to form a new carbon-carbon bond. libretexts.org

This strategy can be applied sequentially. For example, acetylene can be mono-alkylated to produce a terminal alkyne, which can then be subjected to a second, different alkylation to yield an internal alkyne. masterorganicchemistry.com This stepwise approach provides a high degree of control over the final structure. libretexts.org

Chemoselective Reactivity and Transformations of 5 1 Ethoxyethoxy Pent 1 Yne

Alkyne Functionality Reactions

The terminal alkyne group (C≡C-H) is the primary site of reactivity in 5-(1-ethoxyethoxy)pent-1-yne (B13763425) under many conditions. The acidic nature of the terminal alkyne proton and the high electron density of the triple bond allow it to participate in a wide array of transformations, particularly in the formation of new carbon-carbon bonds.

Carbon-Carbon Bond Formation Reactions

The construction of new carbon-carbon bonds is fundamental to organic synthesis. The terminal alkyne of this compound is an excellent handle for such transformations, enabling its use in powerful cross-coupling and cycloaddition reactions.

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon bonds. The terminal alkyne of this compound can be readily coupled with various organic halides and pseudohalides.

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is a highly reliable method for the formation of C(sp²)-C(sp) bonds. libretexts.org For this compound, the reaction would involve the coupling of its terminal alkyne with an aryl or vinyl halide (Ar-X or R-CH=CH-X).

The reaction mechanism typically involves two interconnected catalytic cycles. libretexts.org The palladium cycle begins with the oxidative addition of the aryl/vinyl halide to a Pd(0) species, followed by transmetalation with a copper(I) acetylide, and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The copper cycle involves the deprotonation of the terminal alkyne by a base (commonly an amine like triethylamine (B128534) or diisopropylamine) and the subsequent formation of the reactive copper(I) acetylide intermediate. wikipedia.orglibretexts.org

While this compound is a suitable substrate for this transformation, specific examples detailing its reaction with various aryl or vinyl halides are not prominently documented in a survey of scientific literature. However, the general conditions for Sonogashira couplings are well-established.

Table 1: Typical Conditions for Sonogashira Coupling of Terminal Alkynes

| Parameter | Typical Conditions |

| Alkyne | Terminal Alkyne (e.g., this compound) |

| Coupling Partner | Aryl/Vinyl Iodide, Bromide, or Triflate |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ (2-5 mol%) |

| Copper(I) Co-catalyst | CuI (1-5 mol%) |

| Base | Amine (e.g., Triethylamine, Diisopropylamine) |

| Solvent | THF, DMF, Toluene |

| Temperature | Room Temperature to 100 °C |

Note: This table represents typical conditions for the Sonogashira reaction and is not based on specific documented reactions of this compound.

The term Heck-type alkynylation, or the Cassar-Heck reaction, refers to the palladium-catalyzed coupling of terminal alkynes with aryl or vinyl halides without the use of a copper co-catalyst. wikipedia.orgorganic-chemistry.org This copper-free variant of the Sonogashira reaction is advantageous in syntheses where copper is problematic, for instance, by causing alkyne homocoupling (Glaser coupling) or when its removal from the final product is difficult. organic-chemistry.orgnih.gov

The reaction generally requires more forcing conditions (e.g., higher temperatures) than the copper-co-catalyzed version. wikipedia.org However, the development of highly active palladium catalysts, often employing bulky, electron-rich phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, has enabled copper-free couplings under milder conditions. organic-chemistry.orgnih.govfigshare.com The mechanism is believed to proceed through a palladium cycle similar to the Sonogashira reaction, but the alkyne is activated directly by a palladium complex after deprotonation by the base. nih.gov

Although this compound is a suitable substrate for Heck-type alkynylation, specific published examples detailing its use in this reaction are not readily found in the surveyed literature.

Table 2: Representative Conditions for Heck-Type (Copper-Free) Alkynylation

| Parameter | Typical Conditions |

| Alkyne | Terminal Alkyne (e.g., this compound) |

| Coupling Partner | Aryl/Vinyl Halide or Triflate |

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ with a ligand (e.g., P(t-Bu)₃) |

| Base | Organic (e.g., DBU) or Inorganic (e.g., K₂CO₃, Cs₂CO₃) |

| Solvent | DMF, Dioxane, Toluene |

| Temperature | Room Temperature to 120 °C |

Note: This table represents general conditions for Heck-type alkynylation and is not based on specific documented reactions of this compound.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. wikipedia.orgwalisongo.ac.id For a terminal alkyne like this compound to participate in a Suzuki-Miyaura reaction, it must first be converted into an organoboron derivative, typically an alkynylboronic acid or ester (e.g., a pinacol (B44631) boronate).

This transformation can be achieved through several methods, such as the hydroboration of the terminal alkyne with a borane (B79455) reagent like catecholborane, followed by reaction with pinacol, or via the reaction of the corresponding metal acetylide with a boronic ester precursor. Once formed, the alkynylboronate ester of this compound could be coupled with a wide range of aryl or vinyl halides under standard Suzuki-Miyaura conditions. nih.gov These conditions typically involve a palladium catalyst, such as Pd(PPh₃)₄ or a catalyst generated in situ from a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand, in the presence of a base like sodium or potassium carbonate. wikipedia.orgnih.gov

A literature survey did not yield specific examples of the two-step conversion of this compound to an alkynylboronate and its subsequent Suzuki-Miyaura coupling.

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC or "Click Chemistry")

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier example of "click chemistry," a concept introduced by K. Barry Sharpless. organic-chemistry.orgtcichemicals.com This reaction involves the [3+2] cycloaddition between a terminal alkyne and an organic azide (B81097) to regioselectively form a 1,4-disubstituted 1,2,3-triazole. organic-chemistry.orgcsic.es The reaction is known for its high efficiency, mild reaction conditions, broad functional group tolerance, and operational simplicity. organic-chemistry.orgtcichemicals.com

The terminal alkyne of this compound makes it an ideal substrate for CuAAC reactions. It can be reacted with a diverse range of organic azides (R-N₃) to produce highly functionalized triazoles. The reaction is typically catalyzed by a copper(I) source, which can be added directly as a Cu(I) salt (e.g., CuI) or generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate. nih.gov The ethoxyethoxy protecting group is stable under these conditions, allowing for the selective formation of the triazole ring.

While this reaction is broadly applicable, specific examples detailing the reaction of this compound are not prevalent in the searched literature. However, the expected product would be a 1,4-disubstituted-1,2,3-triazole bearing the 3-(1-ethoxyethoxy)propyl group at the 4-position of the triazole ring.

Table 3: General Conditions for Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

| Parameter | Typical Conditions |

| Alkyne | Terminal Alkyne (e.g., this compound) |

| Azide | Organic Azide (Alkyl, Aryl, etc.) |

| Copper Catalyst | CuSO₄·5H₂O with Sodium Ascorbate, or CuI |

| Solvent | t-BuOH/H₂O, DMF, DMSO, THF |

| Temperature | Room Temperature |

Note: This table represents general conditions for the CuAAC reaction and is not based on specific documented reactions of this compound.

Homocoupling Reactions (Glaser, Cadiot-Chodkiewicz)

Homocoupling reactions of terminal alkynes are fundamental transformations for the synthesis of symmetric 1,3-diynes, which are valuable building blocks in materials science and natural product synthesis. The reactivity of this compound in these coupling reactions is predicated on the acidity of the terminal alkynyl proton.

Glaser Coupling: This reaction involves the oxidative coupling of terminal alkynes in the presence of a copper(I) salt, a base, and an oxidant, typically oxygen. rsc.org For this compound, the reaction would proceed via deprotonation of the terminal alkyne with a suitable base to form a copper(I) acetylide. Subsequent oxidation facilitates the dimerization to yield 1,10-bis(1-ethoxyethoxy)deca-4,6-diyne. The choice of solvent and base is crucial to prevent the premature cleavage of the ethoxyethoxy protecting group. Common conditions involve the use of copper(I) chloride or bromide in pyridine (B92270) or methanol (B129727) with an amine base. wikipedia.orgd-nb.info

Cadiot-Chodkiewicz Coupling: While primarily a cross-coupling reaction, the Cadiot-Chodkiewicz coupling can lead to homocoupled products as a side reaction, especially in the absence of a suitable haloalkyne partner. wikipedia.orgalfa-chemistry.com This reaction is catalyzed by a copper(I) salt in the presence of an amine base. wikipedia.org The mechanism involves the formation of a copper(I) acetylide from this compound. alfa-chemistry.com In a typical Cadiot-Chodkiewicz setup, this acetylide would then react with a 1-haloalkyne. wikipedia.org However, under conditions that favor oxidation, such as the presence of air, the homocoupling product, 1,10-bis(1-ethoxyethoxy)deca-4,6-diyne, can be formed. researchgate.net The selectivity for cross-coupling over homocoupling is a key consideration in these reactions. wikipedia.org

| Reaction | Catalyst/Reagents | Product |

| Glaser Coupling | Cu(I) salt, Base, Oxidant | 1,10-bis(1-ethoxyethoxy)deca-4,6-diyne |

| Cadiot-Chodkiewicz (Homocoupling) | Cu(I) salt, Base | 1,10-bis(1-ethoxyethoxy)deca-4,6-diyne |

Annulation and Cyclization Reactions Involving the Alkyne

The alkyne moiety of this compound can participate in various annulation and cyclization reactions to construct cyclic and heterocyclic frameworks. These transformations often rely on the generation of key intermediates that undergo intramolecular ring closure.

Paal-Knorr Furan Synthesis: The Paal-Knorr synthesis is a classic method for the preparation of furans from 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.org While not a direct reaction of this compound, this alkyne can serve as a precursor to the required 1,4-dicarbonyl intermediate. For instance, hydration of the alkyne under acidic conditions (which would also cleave the protecting group) would yield a methyl ketone. A subsequent oxidation of the primary alcohol would provide a 1,4-dicarbonyl compound, which could then undergo acid-catalyzed cyclization to form a substituted furan. alfa-chemistry.com

Nazarov Cyclization: The Nazarov cyclization is an electrocyclic reaction of divinyl ketones to form cyclopentenones, typically promoted by a Lewis or protic acid. wikipedia.orgorganic-chemistry.org this compound can be envisioned as a synthon for the necessary divinyl ketone precursor. For example, acylation of the terminal alkyne followed by a Meyer-Schuster rearrangement could potentially lead to an enone. Further elaboration and introduction of a second vinyl group would set the stage for the Nazarov cyclization. The reaction proceeds through a pentadienyl cation, which undergoes a 4π conrotatory electrocyclization. wikipedia.org

| Cyclization Type | Key Intermediate | Potential Product Class |

| Paal-Knorr Furan Synthesis | 1,4-Dicarbonyl compound | Substituted Furan |

| Nazarov Cyclization | Divinyl Ketone | Substituted Cyclopentenone |

Hydrofunctionalization Reactions of the Triple Bond

Hydrofunctionalization reactions of the alkyne in this compound allow for the stereoselective and regioselective introduction of various functional groups, leading to the formation of valuable vinyl derivatives.

The hydroboration-oxidation of terminal alkynes is a two-step process that results in the anti-Markovnikov addition of water across the triple bond, yielding an aldehyde. aakash.ac.invaia.com In the case of this compound, treatment with a borane reagent such as borane-tetrahydrofuran (B86392) complex (BH3·THF) or 9-borabicyclo[3.3.1]nonane (9-BBN) would lead to the formation of a vinylborane (B8500763) intermediate. masterorganicchemistry.com The boron atom adds to the terminal carbon, and a hydrogen atom adds to the internal carbon. Subsequent oxidation of the vinylborane with hydrogen peroxide and a base (e.g., NaOH) generates an enol, which tautomerizes to the corresponding aldehyde, 5-(1-ethoxyethoxy)pentanal. youtube.com The use of sterically hindered boranes like 9-BBN can enhance the regioselectivity of the hydroboration step. masterorganicchemistry.com

| Reagent | Intermediate | Final Product |

| 1. BH3·THF or 9-BBN2. H2O2, NaOH | Vinylborane | 5-(1-Ethoxyethoxy)pentanal |

Hydrosilylation: This reaction involves the addition of a silicon-hydride bond across the triple bond, catalyzed by transition metal complexes, most commonly platinum or ruthenium catalysts. researchgate.netnih.gov The hydrosilylation of this compound with a hydrosilane (e.g., triethylsilane, HSiEt3) can lead to a mixture of α- and β-vinylsilane isomers. However, with appropriate catalyst selection, high regioselectivity and stereoselectivity for the β-(E)-isomer can be achieved. researchgate.net These vinylsilanes are versatile synthetic intermediates. nih.gov

Hydrostannylation: Similar to hydrosilylation, hydrostannylation involves the addition of a tin-hydride bond across the alkyne. This reaction is typically mediated by radical initiators (e.g., AIBN) or transition metal catalysts (e.g., palladium complexes). The reaction of this compound with a trialkyltin hydride (e.g., tributyltin hydride, Bu3SnH) can also produce a mixture of regioisomeric vinylstannanes. The stereochemical and regiochemical outcome is highly dependent on the reaction conditions and the catalyst employed.

| Reaction | Catalyst/Initiator | Product Class |

| Hydrosilylation | Platinum or Ruthenium complexes | Vinylsilane |

| Hydrostannylation | AIBN or Palladium complexes | Vinylstannane |

Hydroamination: The addition of an N-H bond across the alkyne can be catalyzed by various transition metals, including gold and palladium. ucsb.edu The hydroamination of this compound with a primary or secondary amine would yield an enamine or imine, respectively. Achieving high stereoselectivity in intermolecular hydroamination reactions can be challenging, but the use of specific catalyst systems can favor the formation of one isomer.

Hydrohalogenation: The addition of hydrogen halides (HX) to terminal alkynes typically follows Markovnikov's rule, where the halogen adds to the more substituted carbon, leading to a geminal dihalide upon double addition. pressbooks.pub For this compound, the reaction with HBr, for instance, would initially form 2-bromo-5-(1-ethoxyethoxy)pent-1-ene. A second addition would yield 2,2-dibromo-5-(1-ethoxyethoxy)pentane. Anti-Markovnikov addition can be achieved under radical conditions. The ethoxyethoxy protecting group is acid-sensitive and may be cleaved under strongly acidic hydrohalogenation conditions.

| Reaction | Reagent | Initial Product | Note |

| Hydroamination | Amine, Transition metal catalyst | Enamine/Imine | Stereoselectivity is catalyst dependent |

| Hydrohalogenation | HX (e.g., HBr) | 2-Halo-5-(1-ethoxyethoxy)pent-1-ene | Follows Markovnikov's rule; protecting group may be cleaved |

Oxidative and Reductive Transformations of the Alkyne Moiety

The alkyne group in this compound can undergo various oxidative and reductive transformations, providing access to a range of functional groups while potentially retaining the protected alcohol.

Oxidative Cleavage: The triple bond can be cleaved under strong oxidizing conditions. Reagents such as potassium permanganate (B83412) (KMnO4) or ozone (O3) can be employed. Ozonolysis followed by an oxidative workup would cleave the alkyne to yield 4-(1-ethoxyethoxy)butanoic acid. This transformation is useful for degrading the carbon chain and introducing a carboxylic acid functionality.

Reduction: The alkyne can be selectively reduced to either an alkene or an alkane.

To Alkane: Complete reduction to the corresponding alkane, 1-(1-ethoxyethoxy)pentane, can be achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with hydrogen gas. cureffi.org

To cis-Alkene: Partial reduction to the cis-alkene, (Z)-5-(1-ethoxyethoxy)pent-1-ene, can be accomplished using Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline). pearson.com

To trans-Alkene: The trans-alkene, (E)-5-(1-ethoxyethoxy)pent-1-ene, can be obtained through a dissolving metal reduction, typically using sodium or lithium in liquid ammonia. researchgate.net

| Transformation | Reagents | Product |

| Oxidative Cleavage | 1. O32. Oxidative workup | 4-(1-Ethoxyethoxy)butanoic acid |

| Reduction to Alkane | H2, Pd/C | 1-(1-Ethoxyethoxy)pentane |

| Reduction to cis-Alkene | H2, Lindlar's catalyst | (Z)-5-(1-Ethoxyethoxy)pent-1-ene |

| Reduction to trans-Alkene | Na or Li, NH3(l) | (E)-5-(1-Ethoxyethoxy)pent-1-ene |

Alkyne Isomerization Reactions (e.g., Alkyne Zipper Reaction)

Terminal alkynes can be isomerized to internal alkynes, and vice versa, under basic conditions. The "alkyne zipper" reaction describes the migration of a triple bond from an internal position to the terminal position of a hydrocarbon chain. mdpi.com This process is typically carried out using strong bases, such as potassium 3-aminopropylamide (KAPA). mdpi.com While this reaction is more commonly used to form terminal alkynes from internal ones, the reverse process can also occur, leading to an equilibrium mixture of isomers. mdpi.comresearchgate.net The position of the triple bond can significantly influence the reactivity and utility of the molecule in subsequent synthetic steps. allen.inbyjus.com

Protected Ether Functionality Transformations

The 1-ethoxyethyl (EE) ether group in this compound serves as a protecting group for the primary alcohol. This acetal-type protecting group is stable under neutral and basic conditions but is readily cleaved under acidic conditions. thieme-connect.de

Selective Deprotection Methodologies for the 1-Ethoxyethyl Ether

The selective removal of the EE group is a crucial step in many synthetic pathways to unmask the primary alcohol for further functionalization. This deprotection must often be achieved without affecting other sensitive functionalities in the molecule, such as the alkyne.

The 1-ethoxyethyl ether is highly susceptible to cleavage under mild acidic conditions. thieme-connect.debeilstein-journals.org This is a common and effective method for its removal. The reaction is typically carried out using a dilute aqueous acid, such as hydrochloric acid or sulfuric acid, or with a mild acid catalyst like pyridinium (B92312) p-toluenesulfonate (PPTS) in an alcoholic solvent. thieme-connect.de The mechanism involves protonation of one of the ether oxygens, followed by elimination to form a resonance-stabilized oxonium ion and ethanol. Subsequent attack by water or an alcohol solvent on the oxonium ion leads to the formation of a hemiacetal, which then decomposes to the deprotected alcohol, acetaldehyde, and the alcohol derived from the solvent.

Table 2: Conditions for Mild Acid-Catalyzed Deprotection of 1-Ethoxyethyl Ethers

| Reagent/Catalyst | Solvent | Conditions |

| Pyridinium p-toluenesulfonate (PPTS) | Ethanol | Reflux |

| Acetic Acid | Tetrahydrofuran/Water | Room Temperature |

| Ferric Chloride Hexahydrate | Dichloromethane | Room Temperature |

Transacetalization is another process that can occur under acidic conditions in the presence of an alcohol. mpg.de In this reaction, the EE group is exchanged for another acetal (B89532) or ketal. While sometimes an unwanted side reaction, it can also be used synthetically to change the protecting group. mpg.de The susceptibility of acetals to acid-catalyzed hydrolysis makes the EE group a useful protecting group that can be removed under conditions that may leave other, more robust protecting groups intact. beilstein-journals.org

Transformations of the Deprotected Hydroxyl Group

Once the ethoxyethyl group is removed to yield 5-hydroxypent-1-yne, the exposed primary hydroxyl group becomes a handle for a variety of subsequent chemical transformations.

The primary alcohol, 5-hydroxypent-1-yne, can be oxidized to the corresponding aldehyde, 5-oxopent-1-yne, or further to the carboxylic acid. A variety of modern oxidation reagents can be employed for this purpose. For instance, IBX (2-iodoxybenzoic acid) in a suitable solvent like ethyl acetate is known to facilitate the oxidation of primary alcohols to aldehydes. researchgate.net This method is notable for its selectivity and for proceeding under relatively mild conditions. Another approach involves the use of biocatalysts, where enzymes such as alcohol dehydrogenases can catalyze the oxidation of alcohols to carbonyls. ethernet.edu.et These enzymatic reactions offer high selectivity and operate under environmentally benign conditions. ethernet.edu.et

The hydroxyl group of 5-hydroxypent-1-yne is readily susceptible to standard esterification and etherification reactions. smolecule.com Esterification can be achieved by reacting the alcohol with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate catalytic conditions. Similarly, etherification can be performed, for example, through a Williamson ether synthesis by first converting the alcohol to its alkoxide and reacting it with an alkyl halide. These reactions are fundamental in extending the carbon chain or introducing different functional groups onto the molecule.

Tandem and Cascade Reactions Incorporating Both Alkyne and Protected Ether Functionalities

The dual functionality of this compound and its deprotected form, 5-hydroxypent-1-yne, makes them ideal substrates for tandem or cascade reactions, where multiple chemical bonds are formed in a single operation. wikipedia.org These reactions are highly efficient in building molecular complexity. wikipedia.orguni-hannover.de

For example, the deprotected 5-hydroxypent-1-yne contains both a nucleophilic hydroxyl group and an electrophilic alkyne, which can be activated by transition metals like gold or silver. researchgate.netucsb.edu Gold-catalyzed reactions are particularly effective in activating the alkyne moiety towards intramolecular attack by the hydroxyl group, leading to the formation of heterocyclic structures such as furans or other oxygen-containing rings. ucsb.edusoton.ac.uk Such cycloisomerization reactions are powerful tools in synthetic chemistry, allowing for the rapid construction of complex cyclic scaffolds from simple acyclic precursors. chim.it

Enantioselective Transformations Involving this compound

Introducing chirality into molecules derived from this compound is a key objective for the synthesis of biologically active compounds and advanced materials. Enantioselective transformations can be applied to either the alkyne or the alcohol functionality.

Asymmetric synthesis using enantiopure catalysts is a growing field of interest. acs.org For instance, the reduction of a ketone derived from the oxidation of 5-hydroxypent-1-yne can be performed using chiral reducing agents or through asymmetric transfer hydrogenation to yield an enantiomerically enriched secondary alcohol. sorbonne-universite.fr Furthermore, the alkyne group can participate in asymmetric reactions. Metal-catalyzed cycloisomerization reactions, when conducted with chiral ligands, can lead to the formation of chiral heterocyclic products. ucsb.edu Biocatalytic approaches, using enzymes like ketoreductases or lipases, also offer excellent enantioselectivity in the transformation of the hydroxyl group or its derivatives. ethernet.edu.et

Strategic Applications of 5 1 Ethoxyethoxy Pent 1 Yne in Complex Chemical Synthesis

As a Precursor in Natural Product Synthesis

The inherent reactivity of the terminal alkyne and the latent hydroxyl functionality of 5-(1-ethoxyethoxy)pent-1-yne (B13763425) make it an ideal starting material for the synthesis of various natural products. The ethoxyethoxy group provides robust protection for the hydroxyl moiety under a variety of reaction conditions, yet it can be readily removed when required, adding to the compound's synthetic utility.

Synthesis of Polyketide Scaffolds

Polyketides are a large and structurally diverse class of natural products, many of which exhibit potent biological activities. researchgate.net The iterative, modular nature of polyketide biosynthesis can be mimicked in the laboratory through the use of versatile building blocks. frontiersin.org While direct literature explicitly detailing the use of this compound in the total synthesis of a specific polyketide is not abundant, its structure is emblematic of the C5 units often incorporated into polyketide chains.

The terminal alkyne can be readily elaborated through reactions such as C-C bond-forming cross-couplings or by serving as a nucleophile after deprotonation. This allows for the extension of the carbon chain, a fundamental process in the assembly of polyketide backbones. Following chain elongation, the alkyne can be selectively reduced to either a cis- or trans-alkene, or even a saturated alkane, providing access to the varied saturation patterns found in natural polyketides. The protected hydroxyl group can be unmasked at a later synthetic stage to introduce a key functional group or to serve as a handle for further derivatization or cyclization.

The general strategy for incorporating a 5-(protected-hydroxy)pent-1-yne unit into a polyketide-like structure is outlined below:

| Step | Reaction | Purpose |

| 1 | Deprotonation of the terminal alkyne (e.g., with n-BuLi) | Generates a potent nucleophile. |

| 2 | Reaction with an electrophile (e.g., an aldehyde or alkyl halide) | Carbon-carbon bond formation and chain extension. |

| 3 | Selective reduction of the alkyne (e.g., Lindlar's catalyst for cis-alkene, Na/NH₃ for trans-alkene, or H₂/Pd/C for alkane) | Introduces desired stereochemistry and saturation. |

| 4 | Deprotection of the ethoxyethoxy group (e.g., with mild acid) | Reveals the primary alcohol for further functionalization. |

This stepwise approach allows for the controlled and predictable construction of complex fragments that are characteristic of polyketide natural products.

Building Blocks for Terpenoids and Alkaloids

The synthesis of terpenoids, which are constructed from five-carbon isoprene (B109036) units, can strategically employ C5 building blocks like this compound. nih.govresearchgate.net The carbon skeleton of this compound is well-suited for transformation into isoprene-like fragments. For instance, the terminal alkyne can undergo hydrofunctionalization reactions to install various functional groups, and the protected alcohol provides a versatile handle for subsequent manipulations.

In the realm of alkaloid synthesis, nitrogen-containing heterocycles form the core of these structurally diverse natural products. nih.govmdpi.com The functional handles of this compound allow for its incorporation into alkaloid frameworks. The terminal alkyne can participate in cycloaddition reactions or can be transformed into a carbonyl group, which can then be used in cyclization reactions to form nitrogen-containing rings. For example, a Sonogashira coupling followed by reduction and cyclization could lead to the formation of piperidine (B6355638) or pyrrolidine (B122466) rings, common motifs in alkaloids.

Total Synthesis of Specific Bioactive Natural Compounds (e.g., Vitamin A, Carotenoids)

The industrial synthesis of Vitamin A and related carotenoids often relies on the assembly of smaller, functionalized building blocks. nih.gov While specific proprietary routes may vary, the literature describes synthetic strategies that utilize C5 acetylenic precursors. The structure of this compound makes it a plausible, though not explicitly documented in all public literature, precursor in such syntheses.

The general approach to Vitamin A synthesis involves the coupling of a C15 fragment with a C5 unit. A protected 5-hydroxypent-1-yne derivative could serve as this C5 component. The terminal alkyne would be essential for the carbon-carbon bond-forming reaction to connect the two fragments, and the protected hydroxyl group would ultimately become the terminal alcohol of the Vitamin A molecule after deprotection.

Similarly, the biosynthesis of carotenoids proceeds through the dimerization of C20 units, which are themselves built up from C5 isoprene precursors. nih.govresearchgate.net The chemical synthesis of carotenoids can mimic this modular approach. A building block like this compound could be elaborated into a longer polyenyne chain through iterative coupling reactions, a key structural feature of many carotenoids.

Stereoselective Assembly of Complex Architectures

The creation of specific stereoisomers is a critical challenge in the synthesis of complex natural products. The alkyne functionality of this compound serves as a valuable platform for stereoselective transformations. For example, stereoselective reduction of the triple bond can lead to either the (Z)- or (E)-alkene with high fidelity, depending on the chosen reagent.

Furthermore, the terminal alkyne can direct the stereochemical outcome of neighboring reactions. For instance, in an aldol (B89426) reaction with the corresponding aldehyde derived from this building block, the stereochemistry of the newly formed stereocenters can often be controlled. The protected hydroxyl group can also play a role in directing stereoselective reactions through chelation control with a metal catalyst. The ability to control the spatial arrangement of atoms is paramount in synthesizing biologically active natural products, and the versatile reactivity of this building block provides chemists with several opportunities to install the desired stereochemistry. nih.govd-nb.info

In the Construction of Pharmaceutically Relevant Molecules

The structural motifs present in this compound are highly valuable in the field of medicinal chemistry and drug discovery. The terminal alkyne, in particular, is a versatile functional group for the synthesis of diverse molecular scaffolds. nih.gov

Scaffolds for Drug Discovery Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of large collections of structurally diverse small molecules for high-throughput screening. cam.ac.uknih.gov The goal of DOS is to populate chemical space with a wide variety of molecular scaffolds to increase the probability of discovering novel bioactive compounds.

This compound is an excellent building block for DOS due to its two distinct points of diversification. The terminal alkyne can be elaborated using a wide range of reactions, including:

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and reliable reaction for linking molecular fragments.

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction allows for the introduction of aryl and vinyl substituents.

Cycloaddition Reactions: Alkynes can participate in various cycloadditions to generate a wide array of heterocyclic scaffolds.

The protected hydroxyl group provides a second point for diversification. After deprotection, the resulting alcohol can be functionalized through esterification, etherification, or oxidation to an aldehyde or carboxylic acid, which can then undergo further reactions. The combination of these transformations allows for the rapid generation of a large and diverse library of compounds from a single, readily available starting material.

The following table summarizes the potential diversification points of this compound in the context of drug discovery library synthesis:

| Diversification Point | Potential Reactions | Resulting Structures |

| Terminal Alkyne | CuAAC, Sonogashira Coupling, Cycloadditions, Hydration, Hydroamination | Triazoles, Aryl/Vinyl Alkynes, Heterocycles, Ketones, Enamines |

| Protected Hydroxyl | Deprotection followed by Esterification, Etherification, Oxidation | Esters, Ethers, Aldehydes, Carboxylic Acids and their derivatives |

The ability to readily generate a multitude of diverse structures from this compound makes it a valuable tool in the search for new therapeutic agents.

Precursors for Heterocyclic Systems

The terminal alkyne moiety of this compound is a key precursor for the synthesis of a wide array of heterocyclic systems. Alkynes are foundational substrates in numerous cyclization and cycloaddition reactions that form the core of many five- and six-membered rings, which are prevalent scaffolds in pharmaceuticals and natural products.

Research has demonstrated that alkynyl aldehydes and ketones are privileged reagents for constructing N-, O-, and S-containing heterocycles. nih.gov For instance, the reaction of terminal alkynes with amidines, often catalyzed by transition metals like silver, can lead to the formation of substituted imidazoles. nih.gov Similarly, N-heterocyclic carbene (NHC) organocatalysis can promote the condensation of alkynyl aldehydes with various partners to yield complex heterocyclic structures. nih.gov The this compound molecule can be readily converted to the corresponding aldehyde or ketone, thus providing access to these synthetic pathways.

Furthermore, the [3+2] cycloaddition reaction is a powerful tool for five-membered ring synthesis. The terminal alkyne of this compound can react with various 1,3-dipoles, such as azides (in the Huisgen cycloaddition) to form triazoles, or nitrones to form isoxazolines. These reactions provide a direct route to highly functionalized heterocyclic compounds where the protected alcohol side chain can be used for subsequent modifications. researchgate.net The synthesis of 5-hydroxyfuran-2(5H)-one derivatives, a structural motif in many natural products, has also been achieved from precursors that could be derived from terminal alkynes, highlighting another potential application. bohrium.com

| Heterocyclic System | Synthetic Approach | Role of Alkyne Moiety |

| Imidazoles | Three-component reaction with amidines and carboxylic acids/amines (e.g., Ag-catalyzed). nih.gov | Serves as a key building block for the ring system. |

| Pyrroles | [1+4] Imidolative cycloaddition with isocyanides and amines (e.g., Pd-catalyzed). nih.gov | Participates in the cycloaddition to form the pyrrole (B145914) core. |

| Triazoles | Huisgen 1,3-dipolar cycloaddition with azides (CuAAC or SPAAC). | Acts as the dipolarophile, forming the stable triazole ring. |

| Furanones | Multi-step synthesis involving oxidation/cyclization of alkyne-derived precursors. bohrium.com | Provides the carbon backbone for the formation of the furanone ring. |

Linkers and Spacers in Prodrug Design and Delivery Systems

In prodrug design, linkers and spacers are crucial components that connect an active pharmaceutical ingredient (API) to a promoiety. nih.gov The strategic value of this compound in this context lies in its identity as a heterobifunctional linker. The terminal alkyne provides a robust handle for conjugation via click chemistry, while the protected hydroxyl group offers a latent functionality that can be revealed post-conjugation.

The alkyne group allows for the highly efficient and bioorthogonal ligation to an azide-modified API or a targeting vector (e.g., a peptide, antibody, or nanoparticle). nih.govresearchgate.net This "click" reaction is favored in drug delivery applications due to its high yield, selectivity, and biocompatibility, as it proceeds under mild conditions without interfering with biological processes. researchgate.net

The ethoxyethoxy-protected alcohol on the other end of the pentynyl chain serves multiple purposes. The acetal (B89532) protecting group is stable in neutral to strongly basic conditions but can be cleaved under mild aqueous acid. libretexts.orglibretexts.orgchemistrysteps.com This allows for selective deprotection after the initial click chemistry conjugation has been performed. The revealed hydroxyl group can then be used for a second conjugation step, to attach another molecule, or to modify the solubility and pharmacokinetic profile of the prodrug conjugate. The length of the five-carbon chain also provides spatial separation between the conjugated molecules, which can be critical for maintaining the biological activity of each component.

| Feature | Role in Prodrug/Delivery System | Key Chemical Property |

| Terminal Alkyne | Primary conjugation site for attachment to azide-modified drugs or carriers. | High reactivity in bioorthogonal "click" chemistry (CuAAC, SPAAC). |

| Pentynyl Chain | Acts as a spacer to physically separate the conjugated moieties, reducing steric hindrance. | Provides defined length and conformational flexibility. |

| Ethoxyethoxy Group | Protects the hydroxyl functionality during initial synthesis and conjugation steps. wikipedia.org | Stable to basic/nucleophilic conditions, readily cleaved by mild acid. |

| Latent Hydroxyl | Secondary functionalization site post-deprotection; can improve aqueous solubility. | Available for esterification, etherification, or other modifications. |

Application in Materials Science and Polymer Chemistry

This compound is a valuable monomer for the synthesis of functional polymers, primarily through thiol-yne radical polymerization. d-nb.infowikipedia.org This reaction, a member of the "click chemistry" family, proceeds via a step-growth mechanism where a thiol adds twice across an alkyne. acs.orgrsc.org This mechanism effectively renders the alkyne moiety a difunctional group, enabling the formation of highly cross-linked polymer networks when combined with multifunctional thiols. rsc.org

The polymerization can be initiated by UV light or thermal radical initiators. d-nb.info The process involves the initial addition of a thiyl radical to the alkyne to form a vinyl sulfide (B99878) radical, which then abstracts a hydrogen from another thiol to create a vinyl sulfide and a new thiyl radical. A second thiyl radical can then add to this vinyl sulfide, leading to a dithioether linkage and a new carbon-centered radical that continues the chain reaction. acs.org

Using this compound as a monomer allows for the incorporation of the protected hydroxyl side chain throughout the polymer backbone. After polymerization, these protecting groups can be removed, yielding a polymer decorated with pendent hydroxyl groups. researchgate.netgoogle.com These hydroxyl groups significantly alter the polymer's properties, increasing its hydrophilicity and providing sites for further post-polymerization modification. This strategy allows for the creation of advanced materials such as hydrogels, functional coatings, and high refractive index optical materials. d-nb.inforsc.org

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. The synthesis of dendrimers often relies on efficient and high-yield reactions to build successive generations. The terminal alkyne of this compound makes it an ideal building block for dendrimer construction using click chemistry. mdpi.comnih.gov

In a convergent synthesis approach, the alkyne group can be reacted with an azide-functionalized core to attach pre-synthesized dendritic wedges (dendrons). Conversely, in a divergent approach, the molecule can be attached to a multifunctional core, presenting terminal alkyne groups on the dendrimer periphery for the attachment of subsequent layers or surface functionalities. researchgate.netmdpi.com The protected alcohol offers a latent function; after dendrimer synthesis is complete, deprotection can reveal a surface covered in hydroxyl groups, creating a hydrophilic exterior or providing handles for attaching bioactive molecules. mdpi.com

In supramolecular chemistry, molecules self-assemble into larger, ordered structures through non-covalent interactions. nih.govnih.gov The structure of this compound, with its potential for derivatization, allows it to be incorporated into larger molecules designed for self-assembly. For instance, after conversion of the alkyne to a triazole or another rigid structure, the resulting molecule could participate in hydrogen bonding (via the deprotected alcohol), π-stacking, or other interactions to drive the formation of complex supramolecular architectures.

The covalent modification of material surfaces is critical for tailoring their properties for specific applications, such as improving biocompatibility, creating sensors, or controlling adhesion. The terminal alkyne of this compound makes it an excellent reagent for surface functionalization via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.com

This process typically involves a two-step strategy. First, a surface (e.g., silica, gold, or a polymer) is functionalized to present azide (B81097) groups. Second, this azide-terminated surface is treated with this compound in the presence of a copper(I) catalyst. rsc.org The click reaction proceeds with high efficiency and selectivity, covalently attaching the pentynyl spacer to the surface via a stable triazole linkage. researchgate.netpoly-an.de

This method offers a modular and powerful way to introduce a protected hydroxyl group onto a surface. kit.edu After the initial surface conjugation, the ethoxyethoxy group can be removed with mild acid to expose a uniform layer of hydroxyl groups. These hydroxyls can then be used to attach other molecules, such as polyethylene (B3416737) glycol (PEG) to create low-fouling surfaces, or specific biomolecules for biosensor applications. mdpi.com

In Bioorthogonal and Bioconjugation Chemistry

Bioorthogonal chemistry refers to reactions that can occur within a living system without interfering with native biochemical processes. researchgate.net The copper-catalyzed azide-alkyne cycloaddition (CuAAC) and its copper-free variant, strain-promoted azide-alkyne cycloaddition (SPAAC), are premier examples of bioorthogonal reactions. nih.gov this compound, as a terminal alkyne, is a key participant in these transformations.

In a typical bioorthogonal labeling experiment, a biomolecule of interest (e.g., a protein, glycan, or nucleic acid) is metabolically or enzymatically engineered to incorporate an azide group. researchgate.net This azide-tagged biomolecule can then be selectively labeled by introducing an alkyne-containing probe, such as a derivative of this compound linked to a reporter molecule (e.g., a fluorophore or biotin). rsc.orgnih.gov The reaction forms a stable covalent bond, allowing for the visualization or isolation of the target biomolecule. researchgate.net

The bifunctional nature of this compound is particularly advantageous for creating more complex bioconjugates. For example, it can be used as a linker to connect a targeting ligand to a therapeutic payload. The alkyne would be used to attach to one component via a bioorthogonal reaction, while the deprotected hydroxyl could be used to attach the second component, creating a precisely defined conjugate for targeted drug delivery or diagnostic applications.

As a Chemical Handle for Protein and Nucleic Acid Labeling

There is no available research data detailing the use of this compound as a chemical handle for the labeling of proteins or nucleic acids. The fundamental concept of using terminal alkynes for bioconjugation via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC, respectively) is a well-established strategy. In this context, a molecule like this compound could potentially be envisioned as a building block. The terminal alkyne would serve as the reactive moiety for attachment to a biomolecule that has been modified to contain an azide group. The ethoxyethoxy group would protect a hydroxyl group, which could be deprotected post-conjugation to reveal a functionality for further modification or to influence the solubility of the resulting conjugate. However, this remains a hypothetical application without direct evidence from published studies.

Development of Fluorescent and Imaging Probes

Similarly, there is a lack of specific information on the application of this compound in the development of fluorescent and imaging probes. The synthesis of such probes often involves the covalent linkage of a reporting unit (e.g., a fluorophore) to a targeting moiety or a reactive group. A bifunctional molecule containing a terminal alkyne, such as the one , could theoretically be used to introduce a linker that can be subsequently attached to a fluorescent dye. The protected hydroxyl group could be a strategic element in a multi-step synthesis of a complex probe. Nevertheless, without concrete research findings, any discussion on its role in this area would be speculative.

Advanced Spectroscopic and Mechanistic Investigations

Elucidation of Reaction Mechanisms Through Advanced Spectroscopic Analysis

Tracking the transformation of 5-(1-Ethoxyethoxy)pent-1-yne (B13763425) during a chemical reaction in real-time is key to understanding its mechanism. Advanced spectroscopic techniques allow for the identification of transient intermediates and the kinetics of functional group changes.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring the progress of chemical reactions directly in the NMR tube. rsc.orgnih.govchemrxiv.org By acquiring spectra at various time intervals, it is possible to observe the disappearance of reactant signals and the simultaneous appearance of product signals, allowing for detailed kinetic analysis. nih.gov For reactions involving this compound, ¹H and ¹³C NMR are particularly informative.

During a hypothetical reaction, such as a Sonogashira coupling, the characteristic signals of the starting material would be monitored. The terminal alkyne proton (≡C-H) signal, typically found around δ 2.0-3.0 ppm in the ¹H NMR spectrum, would decrease in intensity. Concurrently, new signals corresponding to the coupled product would emerge. The identification of short-lived intermediates can also be possible with rapid acquisition techniques, providing direct evidence for the proposed reaction pathway. researchgate.net Two-dimensional NMR experiments, like COSY and HSQC, can be performed in-situ to aid in the structural elucidation of these transient species. rsc.org

Illustrative In-Situ NMR Data for a Hypothetical Hydration Reaction

| Time (min) | Reactant (Alkyne-H) Integral | Product (Methyl Ketone) Integral | % Conversion |

| 0 | 1.00 | 0.00 | 0 |

| 15 | 0.75 | 0.25 | 25 |

| 30 | 0.52 | 0.48 | 48 |

| 60 | 0.23 | 0.77 | 77 |

| 120 | 0.05 | 0.95 | 95 |

This interactive table demonstrates the kinetic profile of a reaction as monitored by in-situ NMR, showing the conversion of the starting alkyne to the corresponding methyl ketone product over time.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is exceptionally suited for tracking changes in functional groups. mt.comedinst.com These two methods are often complementary; IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, while Raman spectroscopy detects vibrations that alter the polarizability of a molecule. edinst.com

For this compound, the key functional groups are the terminal alkyne (C≡C and ≡C-H) and the acetal (B89532)/ether linkages (C-O-C). The transformation of the alkyne group is readily monitored by both techniques.

IR Spectroscopy : The sharp, weak C≡C stretching vibration typically appears around 2100-2140 cm⁻¹, and the strong ≡C-H stretching vibration is observed near 3300 cm⁻¹. spectroscopyonline.com During a reaction where the alkyne is consumed, such as a click reaction or hydration, these characteristic bands will decrease in intensity and eventually disappear. New bands corresponding to the product's functional groups, for example, a C=O stretch (around 1715 cm⁻¹) for a ketone or triazole ring vibrations, will appear.

Raman Spectroscopy : The C≡C triple bond, being highly polarizable and relatively symmetric, gives a strong signal in the Raman spectrum, also around 2100-2140 cm⁻¹. spectroscopyonline.com This makes Raman spectroscopy an excellent tool for monitoring the disappearance of the alkyne functionality, especially in aqueous reaction media where water's strong IR absorption can be problematic. mt.com

Characteristic Vibrational Frequencies for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |

| ≡C-H Stretch | ~3300 | ~3300 | Strong (IR), Medium (Raman) |

| C-H Stretch (sp³) | 2850-3000 | 2850-3000 | Strong (IR & Raman) |

| C≡C Stretch | ~2120 | ~2120 | Weak (IR), Strong (Raman) |

| C-O-C Stretch | 1050-1150 | 1050-1150 | Strong (IR), Weak (Raman) |

This interactive table summarizes the key vibrational bands used to identify and track the functional groups of this compound during spectroscopic analysis.

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the precise determination of molecular formulas. nih.gov By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm), HRMS allows for the unambiguous assignment of an elemental composition to the parent ion and its fragments. rsc.orgpolyu.edu.hk This capability is invaluable for confirming the identity of this compound after its synthesis and for identifying the products, byproducts, and even transient intermediates of its subsequent reactions. The fragmentation pattern observed in the mass spectrum can also provide structural information, for instance, showing the loss of the ethoxy or ethoxyethoxy groups.

Conformational Analysis of this compound and its Derivatives

The compound this compound is an acyclic, flexible molecule with multiple single bonds, allowing for a wide range of possible conformations. biomedres.us Understanding its conformational preferences is important as they can influence reactivity and interactions with other molecules. The molecule's shape is primarily dictated by rotation around the C-C and C-O single bonds. The bulky 1-ethoxyethoxy protecting group introduces significant steric considerations.

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry provide powerful tools to complement experimental findings, offering insights into molecular properties and reaction dynamics that are difficult or impossible to observe directly. scispace.comfrontiersin.orgmdpi.com

Density Functional Theory (DFT) has become a primary computational method in chemistry for investigating the electronic structure and properties of molecules. nih.govmdpi.com For this compound, DFT calculations can predict a variety of important chemical characteristics.

By calculating the distribution of electron density, DFT can identify the most reactive sites within the molecule. d-nb.inforesearchgate.net The terminal alkyne, with its acidic proton and electron-rich triple bond, is expected to be the primary site of reactivity. DFT can be used to compute molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The locations of these frontier orbitals indicate where the molecule is most likely to act as a nucleophile or an electrophile, respectively.

Furthermore, DFT is a powerful tool for predicting the selectivity of reactions. archive.org For instance, in an addition reaction to the alkyne, DFT can be used to calculate the activation energies for different possible pathways, thereby predicting whether a reaction will be regioselective (e.g., Markovnikov vs. anti-Markovnikov addition) or stereoselective. Concepts such as Fukui functions can be calculated to quantify the local reactivity at each atomic site for electrophilic, nucleophilic, and radical attacks. d-nb.info

Transition State Modeling for Catalyzed and Uncatalyzed Reactions

The reactivity of this compound, which features a terminal alkyne and an acetal functional group, is a subject of significant interest in synthetic chemistry. Computational modeling, particularly the study of transition states, provides invaluable insights into the mechanisms of its reactions, both in the presence and absence of catalysts. While specific transition state modeling studies for this exact molecule are not extensively documented in the public domain, we can infer its likely behavior based on computational studies of related alkyne and acetal systems.

Uncatalyzed Reactions:

In the absence of a catalyst, the reactions of this compound, such as cycloadditions or nucleophilic additions to the alkyne, would generally be expected to have high activation barriers. schoolwires.net Transition state theory calculations, often employing density functional theory (DFT), are instrumental in quantifying these energy barriers. For a hypothetical uncatalyzed hydration of the alkyne moiety, the transition state would involve a highly ordered arrangement of the alkyne and water molecules, leading to a significant energetic penalty. organicchemistrytutor.com Similarly, uncatalyzed cycloaddition reactions would proceed through high-energy, strained transition states. mdpi.com

Catalyzed Reactions:

The introduction of a catalyst dramatically alters the reaction landscape by providing a lower energy pathway.

Acid-Catalyzed Reactions: In the presence of an acid catalyst, the acetal group of this compound is susceptible to hydrolysis. Transition state modeling of acetal hydrolysis typically reveals a mechanism involving protonation of one of the ether oxygens, followed by the departure of an alcohol molecule to form an oxocarbenium ion intermediate. researchgate.net The transition state for this process would involve the elongation of the C-O bond and the development of positive charge on the carbon atom. researchgate.net

Metal-Catalyzed Reactions: Transition metal catalysts, particularly those based on gold, platinum, or ruthenium, are highly effective in activating the alkyne functionality. nih.gov For instance, the gold-catalyzed hydration of terminal alkynes is a well-studied process. uniud.itd-nb.info Transition state models for such reactions indicate that the catalyst coordinates to the alkyne, making it more susceptible to nucleophilic attack by water. uniud.itd-nb.info The transition state would involve the simultaneous interaction of the gold center with the alkyne and the approaching water molecule. nih.gov DFT calculations on similar systems have shown that the energy barrier for the nucleophilic attack is significantly lowered in the presence of the gold catalyst. nih.gov Nickel-catalyzed reductive couplings of alkynes also proceed through well-defined transition states, often involving an oxidative cyclization to form a metallacycle intermediate. nih.gov

Representative Data for Transition State Calculations:

While specific data for this compound is unavailable, the following table provides representative activation energies (ΔG‡) for analogous alkyne reactions, illustrating the impact of catalysis.

| Reaction | Catalyst | Solvent | Calculated ΔG‡ (kcal/mol) | Reference |

| Hydration of Phenylacetylene | None | Water | ~30-35 | Inferred from general principles of uncatalyzed additions to alkynes. |

| Hydration of Phenylacetylene | Au(I) | Water/Dioxane | ~15-20 | Based on DFT studies of gold-catalyzed alkyne hydrations. nih.govuniud.it |

| Ruthenium-Catalyzed Hydration of an Alkyne | Ru-NHC | Toluene | ~20-25 | Based on computational studies of ruthenium-catalyzed reactions. rsc.org |

| Nickel-Catalyzed Alkyne-Aldehyde Coupling | Ni(0) | THF | ~10-15 | Based on DFT studies of nickel-catalyzed cross-couplings. nih.gov |

This table presents hypothetical or generalized data based on published research on similar compounds to illustrate the principles of transition state modeling. The values are not experimental results for this compound.

Molecular Dynamics Simulations for Solvent Effects and Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful tool for exploring the dynamic behavior of molecules like this compound in different environments. These simulations can reveal how solvent interactions influence the molecule's shape (conformational landscape) and, consequently, its reactivity.

Conformational Landscapes:

The flexibility of this compound arises from the rotation around several single bonds, particularly within the ethoxyethoxy side chain. This flexibility allows the molecule to adopt a variety of conformations in solution.

Acetal Group Conformations: The C-O bonds of the acetal group are subject to stereoelectronic effects, such as the anomeric effect, which influences the preferred dihedral angles. acs.orgresearchgate.net Computational studies on acyclic acetals have shown that specific gauche and anti conformations are energetically favored. acs.orgresearchgate.net For this compound, MD simulations would likely reveal a dynamic equilibrium between several low-energy conformers of the ethoxyethoxy group.

Solvent Effects:

The nature of the solvent can have a profound impact on the conformational preferences and dynamics of this compound. numberanalytics.comnumberanalytics.comnih.gov

Non-Polar Solvents: In non-polar solvents such as hexane (B92381) or toluene, the dominant interactions will be weaker van der Waals forces. aip.org In such environments, intramolecular interactions may play a more significant role in determining the preferred conformations. The conformational ensemble in a non-polar solvent could differ significantly from that in a polar solvent. acs.org

Representative Data from Molecular Dynamics Simulations:

| Simulation Parameter/Output | Description | Expected Outcome for this compound |

| Force Field | A set of parameters describing the potential energy of the system (e.g., AMBER, CHARMM, OPLS). | A general force field like GAFF (General Amber Force Field) would likely be used. |

| Solvent Model | Representation of the solvent, either explicitly (individual molecules) or implicitly (a continuum). | For studying specific hydrogen bonding, an explicit solvent model (e.g., TIP3P for water) would be necessary. nih.gov For general conformational sampling, an implicit model might be sufficient. acs.org |

| Simulation Time | The duration of the simulation, typically on the order of nanoseconds to microseconds. | Several hundred nanoseconds would likely be required to adequately sample the conformational space of the flexible side chain. |

| Radial Distribution Functions (g(r)) | Describes how the density of other atoms varies as a function of distance from a reference atom. | Would show the probability of finding solvent molecules around the oxygen atoms of the ethoxyethoxy group and the alkyne moiety. |

| Dihedral Angle Distributions | Shows the probability of different rotational conformations around specific bonds. | Would reveal the preferred gauche and anti conformations of the C-O-C-O and C-C-O-C linkages in the side chain. acs.org |

| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures, indicating conformational stability or changes over time. | Would show fluctuations around equilibrium conformations and potential transitions between different conformational states. |

This table illustrates the types of data and expected qualitative findings from a molecular dynamics simulation of this compound, based on studies of analogous systems.

Future Research Directions and Emerging Paradigms

Development of Novel Catalytic Systems for Transformations of 5-(1-Ethoxyethoxy)pent-1-yne (B13763425)

The reactivity of the terminal alkyne in this compound is a gateway to a multitude of chemical transformations. Future research will likely focus on developing novel catalytic systems that can selectively activate and functionalize the C-C triple bond. While classical reactions like Sonogashira, Glaser, and Click chemistry are applicable, the next frontier lies in discovering catalysts that offer unprecedented efficiency, selectivity, and functional group tolerance.

Ruthenium-based catalysts, for instance, have shown promise in the oxidative alkynylation of primary alcohols to form α,β-acetylenic ketones. nih.gov Applying such systems to react this compound with various primary alcohols could provide a direct route to complex polyfunctional molecules. nih.gov Research could also be directed towards metal-catalyzed reactions that proceed through vinylidene or allenylidene intermediates, enabling cycloaromatizations and other complex cyclizations. researchgate.net The development of catalysts for hydroamination, hydroalkoxylation, and carbometalation reactions, specifically optimized for substrates bearing protected hydroxyl groups, would significantly broaden the synthetic utility of this building block.

A key challenge is to develop catalytic systems that are compatible with the acid-sensitive ethoxyethoxy acetal (B89532) protecting group. This necessitates the exploration of reactions that proceed under neutral or basic conditions.

Table 1: Potential Catalytic Transformations for this compound

| Reaction Type | Potential Catalyst Class | Resulting Functional Group/Scaffold | Key Research Goal |

|---|---|---|---|

| Cross-Coupling | Palladium/Copper, Nickel | Substituted Alkynes, Diynes | Improving yields and functional group tolerance under neutral conditions. |

| Cycloaddition | Copper(I), Ruthenium | Triazoles, Heterocycles | Developing catalysts for regioselective and asymmetric cycloadditions. |

| Oxidative Coupling | Ruthenium, Rhodium | Ynones, Propargylamines | Direct C-H activation and coupling with alcohols or amines. |

| Hydrofunctionalization | Gold, Platinum, Iridium | Vinyl Ethers, Vinyl Sulfones, Alkenes | Achieving high regio- and stereoselectivity. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow synthesis offers significant advantages in terms of safety, scalability, and reaction control. rsc.org The physical properties of this compound make it an ideal candidate for integration into flow chemistry platforms. Future research should focus on developing robust flow protocols for its synthesis and subsequent transformations.

Continuous flow systems can enable the use of hazardous reagents or unstable intermediates with greater safety and precision. flinders.edu.au For example, the deprotonation of the terminal alkyne to form a reactive acetylide can be performed in-line and immediately consumed in a subsequent reaction, minimizing decomposition and side reactions. flinders.edu.au Furthermore, multi-step continuous-flow systems could be designed where this compound is sequentially functionalized, purified, and carried forward to the next step without manual isolation, dramatically accelerating the synthesis of complex molecules. flinders.edu.au The development of packed-bed reactors containing immobilized catalysts could allow for the efficient transformation of the alkyne moiety, followed by in-line deprotection of the alcohol and further reaction, all within a single, automated sequence.

Exploitation in Asymmetric Synthesis and Chiral Catalyst Development

While this compound is achiral, its transformations can be guided by chiral catalysts to produce enantiomerically enriched products. The terminal alkyne is a versatile handle for creating new stereocenters. A significant area for future research is the development of asymmetric catalytic additions to the alkyne.

For example, the catalyst-controlled addition of an acetylide derived from this compound to an aldehyde could generate a chiral propargylic alcohol. nih.gov This strategy is central to the synthesis of many complex natural products. nih.gov Research into novel chiral ligands for metals like zinc, copper, or rhodium will be crucial for achieving high enantioselectivity in these transformations. Furthermore, subsequent reactions of the alkyne, such as asymmetric hydrogenation or hydroboration, could be employed to introduce additional stereocenters with high levels of control. The protected alcohol, once deprotected, can also serve as a directing group in substrate-controlled diastereoselective reactions.

Design of Next-Generation Molecular Scaffolds Utilizing Multivalent Functionalities for Targeted Applications

The true value of a building block like this compound lies in its ability to serve as a foundation for constructing complex and functional molecular scaffolds. nih.gov The terminal alkyne and the protected alcohol represent two points of diversity that can be independently and sequentially modified. This "multivalent" functionality is highly desirable for creating libraries of compounds for drug discovery and materials science. acs.org

Future research should focus on leveraging this bifunctionality to design novel molecular scaffolds. For example, the alkyne can be used in "click" reactions to attach the molecule to a biological probe, a polymer backbone, or a solid support. rsc.org Subsequently, the alcohol can be deprotected and used as a handle for further functionalization, such as esterification or etherification, to introduce another desired property. This approach allows for the rapid assembly of molecules with distinct domains, a key strategy in fields like chemical biology and medicinal chemistry. nih.gov The rigid alkyne linker can be used to control the spacing and orientation of functional groups, leading to the design of new ligands for catalysis, molecular sensors, or advanced materials. acs.org

Q & A

Q. What are the established synthetic routes for 5-(1-Ethoxyethoxy)pent-1-yne, and how can experimental reproducibility be ensured?

- Methodological Answer : A general synthesis approach involves propargyl alcohol derivatives as precursors. For example, α-lithiated 1-(1-ethoxyethoxy)allene intermediates can react with electrophiles to form alkynyl ethers, as demonstrated in analogous compounds . To ensure reproducibility:

- Document reaction conditions (temperature, solvent, catalyst) in detail.

- Use inert atmospheres (e.g., nitrogen/argon) to prevent moisture sensitivity.

- Validate purity via GC-MS or NMR, referencing protocols for similar ethers (e.g., propane derivatives analyzed via GC-MS in Figure 4 and Table 4 of ).

- Share crystallographic data (e.g., CCDC 1901024 for structural analogs ) to confirm stereochemistry.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify ethoxyethoxy and alkyne protons. Compare shifts to structurally similar compounds like 3-(1-ethoxyethoxy)-1-propyne .

- IR Spectroscopy : Detect alkyne C≡C stretches (~2100 cm⁻¹) and ether C-O-C bands (~1100 cm⁻¹).

- Mass Spectrometry : Observe McLafferty rearrangements in ethoxyethoxy groups, as seen in 5-(1-ethoxyethoxy)-2,3-dihydropyridines (e.g., m/z fragmentation patterns in ).

- X-Ray Crystallography : Resolve bond angles and confirm regiochemistry, as done for Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate (CCDC 1901024 ).

Advanced Research Questions

Q. How does the ethoxyethoxy group influence the reactivity of this compound in ring-opening or cycloaddition reactions?

- Methodological Answer : The ethoxyethoxy group acts as a protecting moiety, stabilizing intermediates in reactions like epoxide formation. For example:

- In epoxide analogs (e.g., 2,3-Epoxy-1-(1-ethoxyethoxy)propane ), the ethoxyethoxy group enhances solubility in polar aprotic solvents, facilitating nucleophilic attack.

- Computational studies (e.g., DFT with B3LYP functionals ) predict steric and electronic effects on transition states. Compare activation energies for protected vs. unprotected alkynes.

Q. What computational methods are suitable for predicting the thermodynamic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP ) with basis sets like 6-31G(d) to calculate bond dissociation energies, ionization potentials, and electron affinities.

- Molecular Dynamics (MD) : Simulate solvent interactions in THF or DMF, referencing parameters for ethoxyethoxy-containing compounds .

- QSPR Models : Corrate experimental vapor pressure or solubility data with molecular descriptors (e.g., topological polar surface area).

Q. How can contradictions in reported reaction yields for this compound derivatives be resolved?

- Methodological Answer :

- Systematic Variation : Test variables (e.g., catalyst loading, temperature) using design-of-experiments (DoE) frameworks.

- Cross-Lab Validation : Collaborate with independent labs to replicate protocols, adhering to CONSORT-EHEALTH guidelines for transparency (e.g., sharing raw NMR/GC-MS data ).

- Mechanistic Probes : Use isotopic labeling (e.g., deuterated solvents) to trace byproduct formation, as done in studies of α-lithiated allenes .

Safety and Handling Considerations

Q. What precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and flame-resistant lab coats.

- Ventilation : Perform reactions in fume hoods due to potential volatile byproducts (e.g., ethoxyethoxy propane derivatives ).

- Waste Disposal : Segregate halogenated and non-halogenated waste, following protocols for alkynyl ethers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.